2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide
Overview
Description
2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide is a complex organic compound that features a combination of pyrazole, pyridazine, and indole moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
Formation of the pyrazole ring: This can be achieved by the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Synthesis of the pyridazine ring: The pyrazole derivative is then reacted with a suitable dicarbonyl compound to form the pyridazine ring.
Coupling with indole: The pyridazine intermediate is coupled with an indole derivative through an acylation reaction to form the final compound.
Industrial Production Methods
Industrial production of this compound would involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Optimization of reaction conditions: Temperature, solvent, and catalyst optimization to maximize yield.
Purification techniques: Use of chromatography and recrystallization to obtain pure product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated and alkylated derivatives.
Scientific Research Applications
2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure.
Biological Studies: Investigation of its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Biology: Use as a probe to study biological pathways and molecular interactions.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide involves interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Pathway Modulation: The compound may affect various cellular pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazine
- N-(1H-indol-5-yl)acetamide
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
Uniqueness
2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide is unique due to its combination of pyrazole, pyridazine, and indole moieties, which confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(1H-indol-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c1-12-9-13(2)25(22-12)17-5-6-19(27)24(23-17)11-18(26)21-15-3-4-16-14(10-15)7-8-20-16/h3-10,20H,11H2,1-2H3,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIWNVOJOGXKQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)NC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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